molecular formula C20H18N2O2S B2539590 [5-Morpholino-4-(2-pyridinyl)-2-thienyl](phenyl)methanone CAS No. 339023-25-5

[5-Morpholino-4-(2-pyridinyl)-2-thienyl](phenyl)methanone

Cat. No. B2539590
CAS RN: 339023-25-5
M. Wt: 350.44
InChI Key: VODCYJLLHGQGDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Morpholino-4-(2-pyridinyl)-2-thienylmethanone”, also known as MPTM, is a synthetic compound that has gained significant attention in the scientific community due to its unique chemical and biological properties. It is used for pharmaceutical testing .


Chemical Reactions Analysis

While specific chemical reactions involving MPTM are not detailed in the available resources, compounds with similar structures, such as thioxopyrimidines, have been studied extensively. These compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .


Physical And Chemical Properties Analysis

The physical and chemical properties of MPTM, such as its melting point, boiling point, and density, are not provided in the available resources .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of thiophene analogues, including compounds structurally related to [5Morpholino4(2pyridinyl)2thienyl](phenyl)methanone[5-Morpholino-4-(2-pyridinyl)-2-thienyl](phenyl)methanone, has been detailed in studies aiming to explore their chemical properties and potential biological activities. For instance, Binder et al. (1991) described the synthesis of a thiophene analogue of the analgesic Pravadoline B, highlighting the compound's antinociceptive activity in animal tests, although it showed lower activity compared to Pravadoline (B) (Binder et al., 1991). This research underscores the compound's relevance in the development of analgesic agents.

Applications in Imaging and Disease Research

Wang et al. (2017) synthesized a compound structurally related to [5Morpholino4(2pyridinyl)2thienyl](phenyl)methanoneThis compound, targeting its application as a PET imaging agent for the LRRK2 enzyme in Parkinson's disease (Wang et al., 2017). This indicates its potential utility in neurodegenerative disease research, specifically for diagnostic imaging purposes.

Enzyme Inhibitory and Anticancer Applications

The compound and its derivatives have been evaluated for enzyme inhibitory activities and potential anticancer properties. Cetin et al. (2021) designed thiophene-based heterocyclic compounds, demonstrating significant enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, with detailed molecular docking studies revealing their interactions at enzyme active sites (Cetin et al., 2021). Tang and Fu (2018) synthesized a derivative showing inhibition on the proliferation of various cancer cell lines, indicating its therapeutic potential in cancer treatment (Tang & Fu, 2018).

Spectroscopic and Photophysical Studies

Research by Al-Ansari (2016) on the spectroscopic properties of substituted methanones, including analogues of the compound , provided insights into their electronic absorption, excitation, and fluorescence properties, aiding the understanding of their photophysical behavior (Al-Ansari, 2016).

properties

IUPAC Name

(5-morpholin-4-yl-4-pyridin-2-ylthiophen-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c23-19(15-6-2-1-3-7-15)18-14-16(17-8-4-5-9-21-17)20(25-18)22-10-12-24-13-11-22/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODCYJLLHGQGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.